molecular formula C18H20N2O5 B2847334 Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate CAS No. 2374758-06-0

Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate

Cat. No. B2847334
CAS RN: 2374758-06-0
M. Wt: 344.367
InChI Key: ZBNMUJGEKQCRFJ-UHFFFAOYSA-N
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Description

Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate is a synthetic amino acid derivative . It has a molecular weight of 344.37 . The compound is also known as benzyloxycarbonylaminoacetic acid (BOC-Aminoacetic acid), and it is a derivative of the naturally occurring amino acid, glycine.


Synthesis Analysis

The compound plays a role in the synthesis of biologically active compounds. For instance, it has been used in the preparation of 2-thioxo-l,3thiazan-4-ones, which are intermediates in the synthesis of biologically active compounds. Additionally, this chemical is utilized in the synthesis of various organic compounds, such as (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone.


Molecular Structure Analysis

The compound has a linear formula of C18H20N2O5 . The InChI code for the compound is 1S/C18H20N2O5/c21-16(17(22)24-12-14-7-3-1-4-8-14)11-19-20-18(23)25-13-15-9-5-2-6-10-15/h1-10,16,19,21H,11-13H2,(H,20,23) .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it’s involved in the direct synthesis of benzylic amines through palladium-catalyzed carbonylative aminohomologation of aryl halides. This process is significant in the production of compounds used in pharmaceuticals and agrochemicals.

It has a CAS Number of 2374758-06-0 . The compound is also known to be used as a building block in the synthesis of polybenzoxazine.

Scientific Research Applications

Selective 2'-Benzoylation and RNA/DNA Synthesis

Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate has been utilized in selective benzoylation reactions, crucial for protecting ribonucleosides during the synthesis of oligoribonucleotides. This technique supports the synthesis of RNA and DNA-RNA mixtures on solid supports, indicating its significance in genetic engineering and research (Kempe et al., 1982).

cis-Diol Dehydrogenases and Metabolic Pathways

Research has shown that compounds like this compound play a role in the study of cis-diol dehydrogenases, enzymes pivotal in the aerobic degradation of benzoate by bacteria. This understanding aids in elucidating bacterial metabolic pathways and could have implications for bioremediation and synthetic biology (Neidle et al., 1992).

Chiral Discrimination and Complexation Studies

In chiral discrimination studies, derivatives of this compound have been used to understand complexation behaviors with cyclodextrins. These findings contribute to the development of drug delivery systems and the creation of enantioselective sensors (Brown et al., 1993).

Glycosyltransferase Activity in Plant Metabolism

The compound's derivatives have been explored for their activity as glycosyltransferases, particularly in the context of plant metabolism. This research offers insights into how plants modify secondary metabolites, influencing our understanding of plant biology and the potential for engineering metabolic pathways for the production of valuable compounds (Lim et al., 2002).

Heparin Saccharides Synthesis

It also serves as a starting material in the synthesis of derivatives aimed at creating disaccharides for heparin, highlighting its relevance in developing anticoagulant therapies and exploring the structure-activity relationships of heparin-like compounds (Wyss & Kiss, 1975).

Safety and Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P260, P270, P280, P402 + P404 .

Mechanism of Action

Target of Action

The primary targets of Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. Understanding these influences can help optimize conditions for the compound’s use.

properties

IUPAC Name

benzyl 2-hydroxy-3-(2-phenylmethoxycarbonylhydrazinyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-16(17(22)24-12-14-7-3-1-4-8-14)11-19-20-18(23)25-13-15-9-5-2-6-10-15/h1-10,16,19,21H,11-13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNMUJGEKQCRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CNNC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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